3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
3-methyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-6-8-15(9-7-12)22-16(19-20-21-22)11-18-17(23)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGASEMMSCMQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Tetrazole-Containing Benzamides
- 4-Fluoro-3-sulfamoyl-N-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (6r)
- Structure : Shares a benzamide core but replaces the tetrazole with a 1,2,3-triazole ring. The p-tolyl group is retained, and a sulfamoyl substituent is added at the 3-position of the benzene ring.
- Key Data :
- 1H NMR (DMSO-d6) : δ 9.34 (t, J = 5.5 Hz, amide NH), 8.65 (s, triazole CH) .
Losartan
Non-Tetrazole Benzamide Derivatives
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Retains the 3-methylbenzamide core but substitutes the tetrazole-p-tolyl group with a hydroxy-dimethylethyl moiety.
- Key Data :
- X-ray Analysis : Confirmed an N,O-bidentate directing group, useful in metal-catalyzed C–H functionalization .
1H NMR (CDCl3) : δ 1.3 (s, t-butyl), 6.6–8.3 (aromatic and amide protons) .
N-Pyrazolylbenzamide Derivatives (e.g., 5a, 5h)
- Structure : Pyrazole replaces tetrazole; substituents include t-butyl and 4-chlorophenyl groups.
- Key Data :
- FTIR : Amide C=O stretch at 1673–1660 cm⁻¹, comparable to the target compound’s expected range.
Physicochemical and Spectroscopic Comparisons
Table 1: Comparative Spectral Data
Key Observations:
- Amide NH Signals : The target compound’s amide proton is expected near δ 9–10 ppm, similar to 6r (δ 9.34) .
- Aromatic Protons : Substituents on the benzene ring (e.g., 3-methyl vs. 4-fluoro) influence chemical shifts. For example, 3-methylbenzamide derivatives show upfield shifts for methyl groups (δ ~2.3 ppm) .
- Tetrazole vs. Triazole : Tetrazole rings typically exhibit 1H NMR signals for NH protons (δ ~10–12 ppm in DMSO-d6), absent in triazoles .
Q & A
Q. What are the optimal synthetic routes for 3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves a multi-step process:
- Step 1 : Preparation of the benzamide core via amidation of 3-methylbenzoic acid with an appropriate amine.
- Step 2 : Introduction of the tetrazole moiety via azide-alkyne cycloaddition (Click chemistry) or substitution reactions. For example, coupling 1-(p-tolyl)-1H-tetrazole-5-methanamine with the benzamide intermediate under reflux in DMF or acetonitrile .
- Critical Parameters : Temperature (60–100°C), solvent polarity (DMF enhances nucleophilicity), and catalysts (Cu(I) for cycloaddition). Yields >70% are achievable with strict exclusion of moisture .
Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : -NMR should show peaks for the methyl group (δ 2.35 ppm, singlet), aromatic protons (δ 7.2–8.1 ppm), and tetrazole protons (δ 8.5–9.0 ppm). -NMR confirms the carbonyl (C=O) at ~168 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths (e.g., tetrazole N–N bonds: ~1.30–1.35 Å) and dihedral angles between benzamide and tetrazole rings .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks matching the molecular weight (e.g., ~335.4 g/mol) .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?
- Methodological Answer :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. The tetrazole group’s electron-deficient nature may disrupt bacterial membrane proteins .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the p-tolyl group with electron-withdrawing (e.g., -CF) or bulky (e.g., tert-butyl) groups to modulate steric and electronic effects. For example, fluorinated analogs (e.g., 3,4-difluorophenyl) enhance metabolic stability .
- Bioisosteric Replacement : Substitute tetrazole with carboxylate or sulfonamide groups to compare binding affinities .
- Data Analysis : Use IC values from enzyme inhibition assays (e.g., COX-2) and regression models to quantify substituent contributions .
Q. How to resolve contradictions in biological data (e.g., in vitro vs. in vivo efficacy)?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure logP (e.g., ~2.5 via HPLC) to assess bioavailability. Low solubility (common with tetrazoles) may limit in vivo activity despite in vitro potency .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For instance, oxidative demethylation of the benzamide methyl group may reduce activity .
- Species-Specific Differences : Compare target protein homology (e.g., human vs. murine COX-2) using BLAST or molecular dynamics simulations .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., tetrazole binding to Zn in metalloproteases). Key residues (e.g., His224 in ACE) form hydrogen bonds with the tetrazole ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. RMSD <2.0 Å indicates stable binding .
Critical Analysis of Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
